(6-(3-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(3-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C11H17BN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(3-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid typically involves the reaction of 2-bromo-6-(3-methylpiperidin-1-yl)pyridine with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-(3-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed
The major products formed from these reactions include boronic esters, substituted pyridines, and various organoboron compounds .
Scientific Research Applications
(6-(3-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (6-(3-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex, which can undergo transmetalation with a palladium catalyst. This process facilitates the formation of carbon-carbon bonds in cross-coupling reactions. The molecular targets and pathways involved include the activation of the boronic acid group and its subsequent reaction with electrophilic species .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Pyridylboronic acid
Uniqueness
(6-(3-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid is unique due to its specific structure, which combines a piperidine ring with a pyridine ring and a boronic acid group. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
[6-(3-methylpiperidin-1-yl)pyridin-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c1-9-4-3-7-14(8-9)11-6-2-5-10(13-11)12(15)16/h2,5-6,9,15-16H,3-4,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZNHYIXQUGBBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N2CCCC(C2)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671267 |
Source
|
Record name | [6-(3-Methylpiperidin-1-yl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-50-6 |
Source
|
Record name | [6-(3-Methylpiperidin-1-yl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.